[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine
Overview
Description
[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine is a useful research compound. Its molecular formula is C15H30N2 and its molecular weight is 238.41 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bone Formation Rate Enhancement
A notable application of compounds structurally related to "[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine" involves the treatment of bone disorders. A compound with a similar structural template was identified to target the Wnt beta-catenin cellular messaging system, showing a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats after oral administration. This research suggests potential applications in enhancing bone formation and treating osteoporosis or other bone-related conditions (Pelletier et al., 2009).
Antidepressant-like Activity
Another significant application is found in the field of neuropsychopharmacology, where novel derivatives of a compound structurally related were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds displayed robust antidepressant-like activity in rat models, suggesting their potential as new antidepressant drugs with favorable drug-like properties (Sniecikowska et al., 2019).
Synthesis Optimization and Molecular Characterization
The compound's relevance extends to synthetic chemistry, where it serves as a basis for studying the synthesis and characterization of various derivatives. For example, a study on the synthesis of Imine derivatives from reactions involving related compounds under different temperature conditions provided insights into optimizing synthetic routes for similar compounds, highlighting the importance of thermodynamic parameters in determining the best synthesis conditions (Jafari, 2018).
Catalytic Activity in Polymerization
Compounds with the this compound scaffold have been explored for their catalytic properties, particularly in the polymerization of methyl methacrylate (MMA). Research involving palladium(II) complexes containing related ligands showed high catalytic activity and selectivity in MMA polymerization, providing a pathway to synthesizing polymeric materials with specific properties (Kim et al., 2014).
Antiosteoclast and Osteoblast Activity
Further applications in medical chemistry are highlighted by the synthesis of boronates derived from compounds structurally akin to this compound. These derivatives exhibited moderate to high antiosteoclast and osteoblast activity, suggesting potential therapeutic applications in treating diseases related to bone density and health (Reddy et al., 2012).
Properties
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-12-8-14(10-15(2,3)9-12)17-6-4-13(11-16)5-7-17/h12-14H,4-11,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPPAHYABGZSHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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